molecular formula C8H10O3 B8638138 Methyl 4-oxocyclohexene-1-carboxylate

Methyl 4-oxocyclohexene-1-carboxylate

Cat. No.: B8638138
M. Wt: 154.16 g/mol
InChI Key: MPXHGMFNVXPWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-oxocyclohexene-1-carboxylate is an organic compound with the molecular formula C9H10O3 It is a derivative of cyclohexene, featuring a ketone group at the 4-position and a carboxylate ester group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for methyl 4-oxocyclohex-1-enecarboxylate typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols.

Major Products

    Oxidation: Carboxylic acids, diketones.

    Reduction: Alcohols, diols.

    Substitution: Amides, esters.

Mechanism of Action

The mechanism of action of methyl 4-oxocyclohex-1-enecarboxylate involves its reactivity as a ketone and ester. The ketone group can undergo nucleophilic addition reactions, while the ester group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which activates the ketone for nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxocyclohexene-1-carboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and chemical properties. Its combination of a ketone and ester group in a cyclohexene ring makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 4-oxocyclohexene-1-carboxylate

InChI

InChI=1S/C8H10O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2H,3-5H2,1H3

InChI Key

MPXHGMFNVXPWFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCC(=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared in 53.9% yield following the procedure described in step 6 of method 2 for the preparation of intermediate 1, using methyl 4-oxocyclohex-1-enecarboxylate and methyl 4-oxocyclohex-2-enecarboxylate as the reactants. Methyl 4-oxocyclohex-1-enecarboxylate and methyl 4-oxocyclohex-2-enecarboxylate were prepared following the procedures described in Tet. Lett. Vol. 53, issue 7, page 819-821. m/e 287.05 (M+H)+, 2.435 min (method 8). 1H NMR (400 MHz, CHLOROFORM-d) δ 6.96 (dt, J=6.3, 1.5 Hz, 1H), 6.07 (dt, J=6.4, 1.4 Hz, 1H), 3.78 (s, 3H), 2.81-2.73 (m, 2H), 2.67-2.59 (m, 2H). 19F NMR (376 MHz, CHLOROFORM-d) δ −73.55 (s, 3F).
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intermediate 1
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